molecular formula C13H14Cl2N3O2S+ B13854574 7(R)-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride CAS No. 96752-43-1

7(R)-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride

Cat. No.: B13854574
CAS No.: 96752-43-1
M. Wt: 347.2 g/mol
InChI Key: RJGWUZXORZOIQL-LGYSWELRSA-N
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Description

7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride typically involves multiple steps, including the formation of the cephem nucleus and subsequent modifications to introduce the amino and pyridiniomethyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to inhibit certain bacterial enzymes.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride include other cephem derivatives, such as:

  • Cefotaxime
  • Ceftriaxone
  • Cefepime

Uniqueness

What sets 7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

96752-43-1

Molecular Formula

C13H14Cl2N3O2S+

Molecular Weight

347.2 g/mol

IUPAC Name

(6S)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl chloride;hydrochloride

InChI

InChI=1S/C13H13ClN3O2S.ClH/c14-11(18)10-8(6-16-4-2-1-3-5-16)7-20-13-9(15)12(19)17(10)13;/h1-5,9,13H,6-7,15H2;1H/q+1;/t9?,13-;/m0./s1

InChI Key

RJGWUZXORZOIQL-LGYSWELRSA-N

Isomeric SMILES

C1C(=C(N2[C@@H](S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl

Origin of Product

United States

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